(1-Bromo-2-methoxyethyl)benzene

Übersicht

Beschreibung

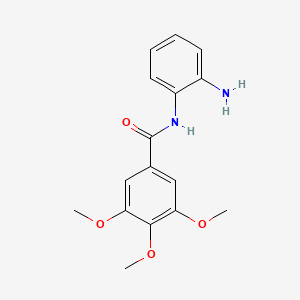

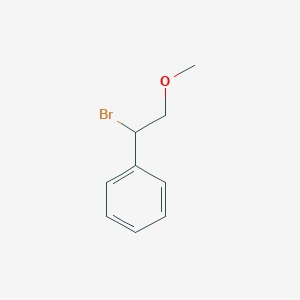

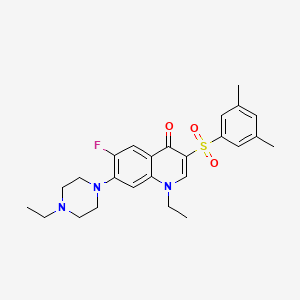

“(1-Bromo-2-methoxyethyl)benzene” is a chemical compound with the CAS Number: 29610-84-2 . It has a molecular weight of 215.09 and its IUPAC name is (1-bromo-2-methoxyethyl)benzene .

Molecular Structure Analysis

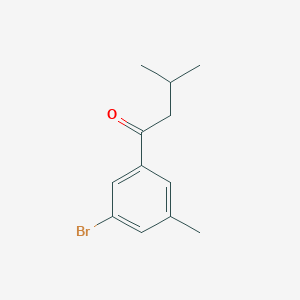

The molecular structure of “(1-Bromo-2-methoxyethyl)benzene” can be represented by the InChI code: 1S/C9H11BrO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromo and methoxyethyl group attached to it .Physical And Chemical Properties Analysis

“(1-Bromo-2-methoxyethyl)benzene” is a liquid with a molecular weight of 215.09 . Its refractive index is 1.573 , and it has a boiling point of 223 °C . The density of this compound is 1.502 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds : (1-Bromo-2-methoxyethyl)benzene derivatives have been used in the synthesis of biologically active natural products. For example, Akbaba et al. (2010) synthesized a natural product starting from a related compound (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Organic Synthesis and Chemical Transformations : The compound has been employed in the facile synthesis of isoindoles, as demonstrated by Kuroda & Kobayashi (2015), who developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles using related bromoethers (Kuroda & Kobayashi, 2015).

Electronics and Molecular Wires : Stuhr-Hansen et al. (2005) highlighted the utility of aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, as building blocks for thiol end-capped molecular wires in electronic applications (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Chemical Protective Groups : The use of sterically hindered bromobenzenes as protective groups in chemistry has been explored, with Yoshifuji, Kamijo, & Toyota (1993) preparing a compound related to 1-bromo-2-methoxyethyl)benzene and using it as a stabilizing group for low-coordinate phosphorus compounds (Yoshifuji, Kamijo, & Toyota, 1993).

Palladium Recovery : In the field of materials recycling, Traeger et al. (2012) investigated the use of a novel solvent extractant, 1,2-bis(2-methoxyethylthio)benzene, for the selective recovery of palladium from spent automotive catalysts, highlighting the potential of related compounds in industrial applications (Traeger, Koenig, Städtke, & Holdt, 2012).

Safety and Hazards

“(1-Bromo-2-methoxyethyl)benzene” is classified as a dangerous substance. It is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Wirkmechanismus

Target of Action

(1-Bromo-2-methoxyethyl)benzene is an organic compound that primarily targets the benzene ring in its reactions . The benzene ring is a crucial component of many biological molecules, including amino acids, nucleic acids, and lipids .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 : The electrophile, in this case, the bromine atom, forms a sigma-bond with the benzene ring, generating a positively charged intermediate called a benzenonium ion .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows (1-Bromo-2-methoxyethyl)benzene to introduce a bromine atom and a methoxyethyl group into the benzene ring .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of alkyl choline salts . These salts play a role in various biochemical pathways, including lipid metabolism and signal transduction .

Pharmacokinetics

Given its molecular weight of 21509 , it’s likely that the compound can be absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the presence of metabolic enzymes and transport proteins.

Action Environment

The action, efficacy, and stability of (1-Bromo-2-methoxyethyl)benzene can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution can be affected by the presence of other substituents on the benzene ring . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the compound’s reactivity and stability.

Eigenschaften

IUPAC Name |

(1-bromo-2-methoxyethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAVWPFMMGDSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromo-2-methoxyethyl)benzene | |

CAS RN |

29610-84-2 | |

| Record name | (1-bromo-2-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)

![Tert-butyl N-tert-butoxycarbonyl-N-[5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl]carbamate](/img/structure/B2932355.png)

![1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine](/img/structure/B2932357.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2932364.png)

![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)

![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)